MRL-24
Overview
Description
MRL24 is a synthetic ligand that acts as an agonist for the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ).
Preparation Methods
The synthesis of MRL24 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of MRL24 is synthesized using a series of condensation reactions involving aromatic compounds.
Functional Group Introduction: Various functional groups, such as methoxy and trifluoromethoxy groups, are introduced through nucleophilic substitution reactions.
Final Assembly: The final assembly of MRL24 involves coupling the intermediate compounds through esterification or amidation reactions.
Chemical Reactions Analysis
MRL24 undergoes several types of chemical reactions, including:
Oxidation: MRL24 can undergo oxidation reactions, particularly at the methoxy and trifluoromethoxy groups.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, especially at the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MRL24 has a wide range of scientific research applications:
Chemistry: In chemistry, MRL24 is used as a model compound to study ligand-receptor interactions and the effects of functional group modifications on binding affinity.
Biology: In biological research, MRL24 is used to investigate the role of PPARγ in adipogenesis and metabolic regulation.
Medicine: MRL24 has potential therapeutic applications in the treatment of metabolic diseases such as diabetes and obesity.
Industry: In the pharmaceutical industry, MRL24 is used in the development of new drugs targeting PPARγ.
Mechanism of Action
MRL24 exerts its effects by binding to the ligand-binding domain of PPARγ. This binding induces conformational changes in the receptor, promoting the recruitment of coactivator proteins and the transcription of target genes involved in lipid and glucose metabolism. The inhibition of PPARγ phosphorylation by cyclin-dependent kinase 5 is a key mechanism by which MRL24 improves insulin sensitivity .
Comparison with Similar Compounds
MRL24 is similar to other PPARγ agonists, such as rosiglitazone and pioglitazone. it has unique properties that distinguish it from these compounds:
Binding Affinity: MRL24 has a high binding affinity for PPARγ, with a dissociation constant (K_D) of around 40 nanomolar.
Transcriptional Activity: Unlike some other PPARγ agonists, MRL24 has limited effects on transcriptional activity, making it a partial agonist.
Cooperativity: MRL24 exhibits modest cooperativity in binding to PPARγ, which can influence its overall efficacy.
Similar compounds include:
Rosiglitazone: A thiazolidinedione used as an anti-diabetic drug.
Pioglitazone: Another thiazolidinedione with similar applications.
Pemafibrate: A selective PPARα modulator with some overlapping effects.
MRL24’s unique combination of high binding affinity and partial agonist activity makes it a valuable tool in metabolic disease research.
Properties
IUPAC Name |
(2S)-2-[3-[[1-(4-methoxybenzoyl)-2-methyl-5-(trifluoromethoxy)indol-3-yl]methyl]phenoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F3NO6/c1-16-23(14-18-5-4-6-21(13-18)37-17(2)27(34)35)24-15-22(38-28(29,30)31)11-12-25(24)32(16)26(33)19-7-9-20(36-3)10-8-19/h4-13,15,17H,14H2,1-3H3,(H,34,35)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCWBJAYEIROGZ-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)OC)C=CC(=C2)OC(F)(F)F)CC4=CC(=CC=C4)OC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)OC)C=CC(=C2)OC(F)(F)F)CC4=CC(=CC=C4)O[C@@H](C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F3NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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